(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
The compound "(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds due to their presence in various natural products and pharmaceuticals. The interest in such compounds is high, especially in the context of developing potent drugs with antitumor properties and other medicinal benefits.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored in various studies. For instance, an improved synthesis method for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was reported, which utilized a modified Pictet-Spengler reaction to achieve high yield and enantiomeric excess . Additionally, the synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids from phenylalanine-derived precursors has been demonstrated, with diastereoselective alkylation at the 1-position, leading to high stereoselectivity and enantiomeric excess in the final products .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of related compounds, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which is a key intermediate in the synthesis of renieramycin M derivatives . The packing diagram of the crystal structure revealed that aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilize the structure in the solid state.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives undergo various chemical transformations that are essential for their functionalization and application in drug synthesis. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was shown to react with maleic anhydride to form a Diels-Alder endo-adduct. This adduct could further undergo reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of its functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure and the functional groups present. These properties are important for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The studies mentioned do not directly provide physical and chemical properties of "(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate," but they do offer insights into the synthesis and structural analysis of closely related compounds, which can be indicative of similar properties .
Scientific Research Applications
Synthetic Methodologies and Organic Synthesis
Research in the field of synthetic organic chemistry often explores compounds with the dihydroisoquinoline structure as key intermediates in the synthesis of complex molecules. For instance, the development of novel synthetic pathways involving isoquinoline derivatives showcases the importance of such compounds in constructing pharmacologically active molecules or materials with unique properties. The Bischler-Napieralski reaction, Pictet-Spengler reaction, and related methodologies have been widely used for synthesizing isoquinoline alkaloids, highlighting the relevance of tert-butyl dihydroisoquinoline carboxylates in medicinal chemistry and drug synthesis (Luk’yanov, Onoprienko, & Zasosov, 1972).
Catalysis and Chemical Transformations
Catalytic processes often utilize intermediates like (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate for the efficient synthesis of target molecules. These processes can include asymmetric syntheses, where the specific stereochemistry of a compound is crucial for its biological activity. Catalytic non-enzymatic kinetic resolutions offer a perspective on the utilization of such intermediates in achieving high enantioselectivity and yield, underscoring the compound's potential in creating enantiomerically pure substances (Pellissier, 2011).
Pharmaceutical Research and Drug Development
Isoquinoline derivatives are prominent in the pharmaceutical industry, where they serve as key scaffolds for drug development. Tetrahydroisoquinoline compounds, for example, have been patented for various therapeutic activities, including cancer, malaria, and central nervous system disorders. This highlights the potential of (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in serving as a precursor or intermediate in the synthesis of new therapeutic agents (Singh & Shah, 2017).
Antioxidants and Environmental Science
Compounds with tert-butyl groups, including isoquinoline derivatives, are studied for their antioxidant properties and environmental impact. Synthetic phenolic antioxidants (SPAs), for example, are used across various industries to prolong product shelf life and reduce oxidative stress, albeit with concerns regarding toxicity and environmental persistence. The study of SPAs and their transformation products offers insight into the environmental behavior of structurally related compounds, including potential isoquinoline antioxidants (Liu & Mabury, 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSVZLMTABKNG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628684 | |
Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
145525-27-5 | |
Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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